molecular formula C9H7BrN2O2 B8025541 Methyl 5-bromopyrazolo[1,5-A]pyridine-3-carboxylate

Methyl 5-bromopyrazolo[1,5-A]pyridine-3-carboxylate

Cat. No.: B8025541
M. Wt: 255.07 g/mol
InChI Key: NPERCFZLNYLNAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a bromine atom at position 5 and a methyl ester group at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromine atom enhances reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura), while the ester group allows further functionalization into amides or acids .

Properties

IUPAC Name

methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-5-11-12-3-2-6(10)4-8(7)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPERCFZLNYLNAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=C(C=CN2N=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Removal Reaction

The Boc group is cleaved using trifluoroacetic acid (TFA) at 0–20°C for 3–5 hours, yielding hydroxylamine-O-sulfonic acid. Key parameters include a TFA-to-substrate ratio of 3–5 mL/g and rigorous temperature control to minimize side reactions.

Cyclization with 3-Bromopyridine

Hydroxylamine-O-sulfonic acid reacts with 3-bromopyridine in tetrahydrofuran (THF) at 15–20°C to form 1-amino-3-bromopyridine sulfonate. Subsequent treatment with ethyl propiolate and lithium bis(trimethylsilyl)amide (LiHMDS) at −70 to −50°C for 12–16 hours induces cyclization, producing ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate.

Table 1: Cyclization Reaction Conditions

ParameterRangeOptimal Value
Temperature−70 to −50°C−60°C
Reaction Time12–16 hours14 hours
SolventTHFTHF
BaseLiHMDS (1 M in THF)LiHMDS (1 M in THF)
Yield40–50%50%

Transition Metal-Catalyzed Cross-Coupling

Ambeed’s route for ethyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate employs a palladium-catalyzed coupling, adaptable to the methyl ester (Scheme 2).

Reaction Conditions

A mixture of 5-bromo-3-iodopyrazolo[1,5-a]pyridine and methyl propiolate reacts with Pd(dppf)Cl₂ and Cs₂CO₃ in DMF at 100°C for 2 hours, yielding the methyl ester directly.

Table 2: Cross-Coupling Parameters

ParameterValue
CatalystPd(dppf)Cl₂ (5 mol%)
BaseCs₂CO₃ (2 equiv)
SolventDMF
Temperature100°C
Time2 hours
Yield77%

Selectivity and Byproducts

The reaction demonstrates high regioselectivity for the 5-bromo position due to steric and electronic effects of the pyridine ring. Byproducts (<5%) arise from over-bromination or ester hydrolysis.

Esterification and Functional Group Interconversion

For carboxylic acid intermediates, methyl ester formation is achieved via:

  • Fischer Esterification: 6-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid reacts with methanol and H₂SO₄ under reflux (65°C, 12 hours).

  • DCC Coupling: Carboxylic acid and methanol with dicyclohexylcarbodiimide (DCC) at 0°C, yielding 85–90% purity.

Optimization of Reaction Conditions

Temperature Effects

Cyclization below −50°C suppresses side reactions but increases energy costs. A balance at −60°C optimizes yield (50%) and practicality.

Solvent Selection

THF outperforms DMF in cyclization due to better solubility of LiHMDS. However, DMF is preferred in cross-coupling for its high boiling point and Pd compatibility.

Comparative Analysis of Methodologies

Table 3: Method Comparison

MethodYieldCostScalability
Boc/Cyclization40–50%ModerateIndustrial
Cross-Coupling77%HighLab-scale
Esterification85–90%LowBoth

The Boc route is favored for bulk production despite moderate yields, while cross-coupling offers higher efficiency at smaller scales.

Industrial-Scale Production Considerations

  • Process Safety: Exothermic Boc removal requires jacketed reactors with TFA quench systems.

  • Waste Management: LiHMDS and Pd catalysts necessitate specialized recovery protocols.

  • Cost Drivers: Pd catalysts account for 60% of cross-coupling expenses, prompting research into ligand recycling .

Chemical Reactions Analysis

Methyl 5-bromopyrazolo[1,5-A]pyridine-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
Methyl 5-bromopyrazolo[1,5-A]pyridine-3-carboxylate is recognized as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown promise as potential anti-inflammatory and analgesic agents . Researchers have explored its role in developing drugs targeting conditions such as Alzheimer's disease and certain cancers due to its ability to inhibit specific protein kinases involved in cellular signaling pathways .

Case Study: Kinase Inhibition
A study demonstrated that derivatives of pyrazolo[1,5-a]pyridine, including this compound, exhibited inhibitory effects on AXL and c-MET kinases. These kinases are implicated in various malignancies, suggesting that this compound could serve as a basis for new cancer therapeutics .

Agricultural Chemistry

Agrochemical Formulation
In agricultural applications, this compound is utilized in the formulation of agrochemicals. Its effectiveness as a growth regulator contributes to enhanced crop yields and pest control solutions. The compound's unique chemical structure allows it to interact favorably with plant metabolic pathways, promoting growth while mitigating pest damage .

Material Science

Development of Novel Materials
The compound is also being investigated for its potential in material science. Its unique properties make it suitable for creating innovative materials such as polymers and coatings. Research into its structural characteristics has led to the development of materials with enhanced durability and functional properties .

Biochemical Research

Enzyme Inhibition Studies
this compound is employed in biochemical research to study enzyme inhibition and receptor binding mechanisms. These studies are critical for understanding disease processes and developing new therapeutic strategies .

Analytical Chemistry

Standardization in Analytical Methods
In analytical chemistry, this compound serves as a standard for detecting and quantifying related compounds across various samples. Its use enhances the reliability of analytical methods employed in both pharmaceutical development and environmental monitoring .

Data Table: Applications Overview

Application AreaSpecific Use CaseExample Outcomes
PharmaceuticalDrug synthesis (anti-inflammatory agents)Potential treatments for Alzheimer's and cancers
Agricultural ChemistryGrowth regulator formulationEnhanced crop yields and pest control
Material ScienceDevelopment of polymersImproved material durability
Biochemical ResearchEnzyme inhibition studiesInsights into disease mechanisms
Analytical ChemistryStandardization for detectionReliable quantification of compounds

Comparison with Similar Compounds

Research Implications

  • Drug Discovery : The 5-bromo derivative’s reactivity makes it a key intermediate for generating libraries of pyrazolo[1,5-a]pyridine-based compounds via cross-coupling .
  • SAR Studies : Positional isomerism (4-, 5-, 6-bromo) significantly affects biological activity, warranting further exploration in target-specific assays .

Biological Activity

Methyl 5-bromopyrazolo[1,5-A]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a bromine atom at the 5-position of the pyrazolo ring, which influences its reactivity and biological activity. The molecular structure can be represented as follows:

C8H7BrN2O2\text{C}_8\text{H}_7\text{BrN}_2\text{O}_2

This compound is known for its ability to undergo various chemical reactions, including substitution and coupling reactions, making it a versatile building block in organic synthesis .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as kinases and enzymes. It has been identified as an inhibitor of several human kinases, including glycogen synthase kinase 3β (GSK-3β) and cyclin-dependent kinases (CDK) . These interactions are crucial for regulating various cellular processes, including cell proliferation and apoptosis.

Key Mechanisms:

  • Kinase Inhibition : The compound has shown selective inhibition against GSK-3β and CDK-2, which are implicated in cancer progression .
  • Enzyme Modulation : It acts as a modulator for certain enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy .

Anticancer Properties

This compound has demonstrated promising anticancer activity. Studies indicate that it can induce apoptosis in cancer cells through the activation of specific signaling pathways associated with cell death .

Case Study :
In a study evaluating various pyrazolo compounds for anticancer activity, this compound exhibited significant cytotoxic effects against several cancer cell lines with IC50 values in the low micromolar range .

Antiviral Activity

Research has also highlighted the potential antiviral properties of this compound. It has been tested against HIV-1 reverse transcriptase (RT), showing effective inhibition at concentrations that suggest it could serve as a lead compound for further antiviral drug development .

Table 1: Biological Activity Summary

Activity TypeTarget/PathwayIC50 Values (µM)Reference
AnticancerVarious cancer cell lines<10
Kinase InhibitionGSK-3β, CDK-2<100
AntiviralHIV-1 Reverse Transcriptase<50

Pharmacokinetics and Toxicity

Pharmacokinetic studies have shown that this compound has favorable absorption and distribution characteristics. However, some derivatives have exhibited toxicity in vivo, necessitating further optimization to enhance safety profiles without compromising efficacy .

Table 2: Pharmacokinetic Profile

ParameterValue
Oral BioavailabilityModerate
CNS PenetrationYes
ToxicityVariable (depends on derivative)

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Methyl 5-bromopyrazolo[1,5-a]pyridine-3-carboxylate?

  • Methodological Answer : The synthesis typically involves bromination of the pyrazolo[1,5-a]pyridine core. A regioselective bromination at the 5-position can be achieved using bromine or N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF or THF) under inert conditions. For example, highlights brominated analogs synthesized via direct bromination, suggesting similar protocols may apply. Post-bromination, esterification with methyl chloroformate or transesterification from ethyl to methyl esters (if intermediates are ethyl esters) could finalize the structure .
  • Key Considerations : Monitor reaction temperature (0–25°C) to avoid over-bromination. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. How can purity and structural integrity be validated after synthesis?

  • Methodological Answer :

  • Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity.
  • Spectroscopy : 1^1H/13^13C NMR to confirm substitution patterns (e.g., bromine-induced deshielding at C5). IR can verify ester carbonyl stretches (~1700 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., C9_9H7_7BrN2_2O2+_2^+).
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis (as in ) resolves bond angles and packing .

Advanced Research Questions

Q. How can regioselective functionalization at the 5-position be achieved without side reactions?

  • Methodological Answer : Regioselectivity is influenced by electronic effects. The pyridine nitrogen directs electrophilic substitution to the 5-position. For bromination, use a Lewis acid (e.g., FeCl3_3) to enhance electrophilic attack. and describe bromo derivatives synthesized via controlled stoichiometry (1.0 eq. Br2_2) and short reaction times (2–4 hr) to minimize di-substitution .
  • Troubleshooting : If di-bromination occurs, reduce reagent equivalents or switch to milder brominating agents (e.g., CuBr2_2).

Q. What strategies enable cross-coupling reactions at the bromine site for further derivatization?

  • Methodological Answer : The 5-bromo group is amenable to Suzuki-Miyaura couplings. Use Pd(PPh3_3)4_4 (2–5 mol%) with aryl/heteroaryl boronic acids in a THF/H2_2O mixture (3:1) and K2_2CO3_3 as base (80°C, 12 hr). demonstrates similar couplings in pyrazolo[1,5-a]pyrimidines .
  • Advanced Tip : For sterically hindered partners, employ PdCl2_2(dppf) with microwave-assisted heating (120°C, 30 min) to enhance yields.

Q. How to resolve contradictions in reaction yields reported across literature?

  • Methodological Answer : Variability often stems from substrate electronic effects or catalyst loading. For example, shows hydrazine hydrate reactions yielding aminopyrazoles or cyanopyrazoles depending on solvent (aqueous vs. anhydrous). Replicate conditions precisely, and use control experiments (e.g., varying solvent polarity) to identify critical factors .
  • Data Analysis : Statistical tools (e.g., Design of Experiments) optimize parameters like temperature, solvent, and catalyst ratios.

Q. What computational methods predict reactivity or binding modes of this compound in biological studies?

  • Methodological Answer :

  • DFT Calculations : Model electrophilic aromatic substitution to predict bromination sites (Gaussian09 with B3LYP/6-31G* basis set).
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., kinases), leveraging pyrazolo[1,5-a]pyridine's known affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.